2-(Prop-2-enoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allyloxymethyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the allyloxymethyl group at the 2-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxymethyl)pyridine typically involves the reaction of pyridine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Allyloxymethyl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and advanced purification techniques are employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The allyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Allyloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(Allyloxymethyl)pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical pathways, influencing enzyme activities and cellular processes. The allyloxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-Methylpyridine: Similar in structure but lacks the allyloxymethyl group.
2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of an allyloxymethyl group.
2-(Chloromethyl)pyridine: Contains a chloromethyl group instead of an allyloxymethyl group.
Uniqueness: 2-(Allyloxymethyl)pyridine is unique due to the presence of the allyloxymethyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
CAS No. |
102548-26-5 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-8-9-5-3-4-6-10-9/h2-6H,1,7-8H2 |
InChI Key |
PIKCLGCZOXYUGY-UHFFFAOYSA-N |
SMILES |
C=CCOCC1=CC=CC=N1 |
Canonical SMILES |
C=CCOCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.